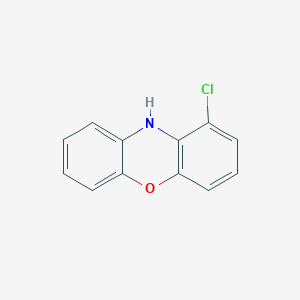

1-chloro-10H-phenoxazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8ClNO |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

1-chloro-10H-phenoxazine |

InChI |

InChI=1S/C12H8ClNO/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H |

InChI Key |

ZFNHVQFLFYDPCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=CC=C3Cl |

Origin of Product |

United States |

Synthesis and Manufacturing of 1 Chloro 10h Phenoxazine

The synthesis of chlorinated phenoxazines can be achieved through various chemical routes. One established method for preparing 2-chlorophenoxazine involves the pyrolytic condensation of 2-bromophenol (B46759) and 2,5-dichloronitrobenzene. niscpr.res.inniscpr.res.in While specific, detailed synthetic procedures for 1-chloro-10H-phenoxazine are not extensively documented in the provided results, general methods for creating substituted phenoxazines offer insight. These often involve condensation reactions. For example, the Turpin reaction, a nucleophilic displacement of a nitro group from a substituted o-(2-nitroanilino)phenol, is a widely used procedure. acs.org Another approach is the condensation of activated dihalobenzenes with o-aminophenols. acs.org

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 10h Phenoxazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 1-chloro-10H-phenoxazine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of this compound, the protons on the aromatic rings and the amine proton (N-H) exhibit distinct signals. The chemical shifts (δ) are influenced by the electron-donating effects of the oxygen and nitrogen atoms and the electron-withdrawing effect of the chlorine atom. Aromatic protons typically resonate in the range of 6.5-8.0 ppm. chemistrysteps.com The N-H proton signal is a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The protons on the unsubstituted benzene (B151609) ring will show coupling patterns (spin-spin splitting) typical of a multi-substituted aromatic system. The protons on the chlorinated ring will also be split by their neighbors, and their chemical shifts will be further downfield due to the deshielding effect of the chlorine atom. nih.gov The coupling constants (J-values), typically in the range of 2-8 Hz for aromatic protons, provide evidence for the connectivity between adjacent protons. ipb.ptdocbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic C-H (unsubstituted ring) | 6.8 - 7.5 | Multiplet (m) | 2 - 8 |

| Aromatic C-H (chlorinated ring) | 7.0 - 7.8 | Multiplet (m) | 2 - 8 |

| N-H | Variable (e.g., 8.0 - 9.0) | Broad Singlet (br s) | N/A |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. Due to the molecule's asymmetry, all 12 carbon atoms in this compound are expected to be non-equivalent, resulting in 12 distinct signals. masterorganicchemistry.com The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

Carbons bonded to the electronegative oxygen, nitrogen, and chlorine atoms are significantly deshielded and appear at lower fields (higher ppm values). pressbooks.pub The carbon atom directly bonded to the chlorine (C-1) would show a characteristic shift. The carbons adjacent to the nitrogen and oxygen atoms within the heterocyclic ring (C-4a, C-5a, C-10a, C-11a) will also have distinct and predictable chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Cl | 115 - 125 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-O | 140 - 150 |

| Quaternary Aromatic C | 120 - 145 |

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. ox.ac.uk For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, allowing for the mapping of the proton connectivity within each ring system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). ipb.ptox.ac.uk By combining the information from the ¹H NMR and COSY spectra, the HSQC spectrum allows for the direct assignment of the protonated carbon signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. scispace.commsu.edu The spectrum of this compound would display absorptions corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H Stretching: A sharp to moderately broad band typically appears in the 3350-3500 cm⁻¹ region.

Aromatic C-H Stretching: These absorptions are found just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aromatic C=C Stretching: Several bands of variable intensity appear in the 1450-1620 cm⁻¹ region, which are characteristic of the aromatic rings.

C-N Stretching: These vibrations occur in the 1250-1350 cm⁻¹ range.

Asymmetric C-O-C Stretching: A strong, characteristic absorption for the aryl ether linkage is expected around 1200-1275 cm⁻¹.

C-Cl Stretching: A strong band in the fingerprint region, typically between 700 and 850 cm⁻¹, indicates the presence of the carbon-chlorine bond. libretexts.org

Aromatic C-H Out-of-Plane Bending: These bands, found between 690 and 900 cm⁻¹, are highly characteristic of the substitution pattern on the benzene rings.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (N-H) | Stretching | 3350 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretching | 3010 - 3100 | Medium to Weak |

| Aromatic C=C | Ring Stretching | 1450 - 1620 | Medium to Strong |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 | Strong |

| Aryl Amine (C-N) | Stretching | 1250 - 1350 | Medium |

| Aryl Halide (C-Cl) | Stretching | 700 - 850 | Strong |

| Aromatic C-H | Out-of-Plane Bending | 690 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. pg.edu.pluni-saarland.de

For this compound (C₁₂H₈ClNO), the calculated exact mass is approximately 217.03 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 217. A key diagnostic feature would be the presence of an isotopic peak at M+2 (m/z 219) with an intensity that is roughly one-third of the M⁺˙ peak. libretexts.org This characteristic 3:1 ratio for the M⁺˙ and (M+2)⁺˙ peaks is definitive proof of the presence of a single chlorine atom in the molecule, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would provide further structural confirmation. Plausible fragmentation pathways include:

Loss of a chlorine atom: A peak at m/z 182, corresponding to the [M-Cl]⁺ ion.

Loss of hydrogen cyanide (HCN): A peak at m/z 190, resulting from the cleavage of the heterocyclic ring.

Loss of carbon monoxide (CO): A peak at m/z 189, from the cleavage of the ether linkage.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, reveals information about the electronic structure and transitions within the molecule. The extended π-conjugated system of the phenoxazine (B87303) core is expected to give rise to strong absorption in the ultraviolet and visible regions. nih.gov

The UV-Vis absorption spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) would likely exhibit multiple absorption bands corresponding to π → π* transitions. nih.gov The parent phenoxazine molecule shows absorption maxima around 239 nm and in the 330-440 nm range. nih.govphotochemcad.com The introduction of a chlorine atom may cause a slight bathochromic (red) or hypsochromic (blue) shift in these absorption bands.

Many phenoxazine derivatives are known to be fluorescent, emitting light after being excited by UV or visible radiation. researchgate.net Upon excitation at one of its absorption maxima, this compound is expected to display a fluorescence emission spectrum at a longer wavelength than its absorption. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. The fluorescence quantum yield can be influenced by factors such as the solvent polarity and the presence of the heavy chlorine atom, which can sometimes promote intersystem crossing and reduce fluorescence. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

Detailed Research Findings

The crystal structure of the parent phenoxazine has been a subject of study, revealing key insights into its packing motifs. It is known to crystallize in different polymorphic forms, with the bulk phase (form 1) exhibiting a herringbone packing pattern. rsc.org A notable feature of this structure is the presence of disorder, where the nitrogen and oxygen atoms can occupy equivalent sites with a 50:50 probability. rsc.org This indicates that in the crystal lattice, phenoxazine molecules can be oriented in two opposing directions.

To understand the influence of a chloro-substituent, we can examine the crystallographic data of various chlorinated phenoxazine derivatives. For instance, the introduction of substituents at the 10-position, such as a chloropropyl or chloroacetyl group, provides valuable information on how the core phenoxazine ring system behaves in the crystalline state.

One such derivative, 10-(N-chloroacetyl)-2-trifluoromethyl phenoxazine , crystallizes in the monoclinic space group P2₁/a. researchgate.net The presence of intermolecular hydrogen bonds and π-π stacking interactions are crucial in stabilizing its crystal structure. researchgate.net Another relevant example is 10-3′-chlorobutyl phenoxazine , which adopts a triclinic space group (P1) with two molecules in the asymmetric unit. researchgate.net Its packing is characterized by stacking along all three crystallographic axes. researchgate.net

The analysis of 10-(3'-chloropropyl)-2-chlorophenoxazine provides a glimpse into the effects of chlorination on the phenoxazine ring itself, in addition to substitution at the nitrogen atom.

The following tables summarize the crystallographic data for phenoxazine and some of its chloro-derivatives, which serve as a basis for understanding the potential solid-state structure of this compound.

Interactive Table of Crystallographic Data for Phenoxazine and Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Phenoxazine (form 2) | Triclinic | Pī | 5.88 | 7.98 | 10.6 | 109.1 | 98.48 | 93.59 | 2 |

| 10-3′-chlorobutyl phenoxazine | Triclinic | P1 | 11.664 | 12.6292 | 10.5832 | 113.041 | 99.543 | 83.340 | 2 |

| 10-(N-chloroacetyl)-2-trifluoromethyl phenoxazine | Monoclinic | P2₁/a | 8.888 | 10.870 | 14.544 | 90 | 102.48 | 90 | 2 |

Data sourced from references rsc.orgresearchgate.net. Z represents the number of molecules per unit cell.

The molecular architecture of these compounds is characterized by the tricyclic phenoxazine core. The degree of planarity of this core and the dihedral angles between the benzene rings can be influenced by the nature and position of the substituents. In the case of this compound, the chlorine atom at the 1-position would likely introduce some electronic asymmetry, which could lead to specific intermolecular interactions and a distinct packing arrangement compared to the parent phenoxazine. The potential for C-H···Cl or other weak hydrogen bonds, in conjunction with π-π stacking, would be the primary drivers of the crystal packing.

Computational and Theoretical Investigations of 1 Chloro 10h Phenoxazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules at the atomic level. For 1-chloro-10H-phenoxazine, these calculations elucidate its geometry, stability, and electronic properties.

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

For phenoxazine (B87303) derivatives, the HOMO is typically localized on the electron-rich phenoxazine ring, particularly involving the nitrogen atom's lone pair, which acts as the primary electron-donating center. nih.gov The LUMO is generally distributed across the aromatic system. The introduction of a chlorine atom, an electronegative and electron-withdrawing group, is expected to stabilize both the HOMO and LUMO energy levels, with a potentially more pronounced effect on the LUMO. This can lead to a tuning of the HOMO-LUMO gap. nih.gov DFT calculations are instrumental in quantifying these energies and visualizing the orbital distributions. mdpi.comrsc.org For instance, studies on benzo[α]phenoxazines show that chlorine substitution can favorably modulate frontier orbital alignment. espublisher.com

Table 1: Predicted Electronic Properties of Phenoxazine Derivatives This table presents representative data from theoretical studies on related compounds to illustrate the expected values for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 10H-phenoxazine (parent) | -5.10 | -0.95 | 4.15 |

| A D-π-A Phenoxazine Dye | -5.31 | -2.71 | 2.60 |

Conceptual DFT provides a framework for defining chemical reactivity indices that predict the most reactive sites within a molecule. rsc.org Key indices include:

Electron Density: Mapping the total electron density reveals the distribution of electrons, highlighting regions of high and low electron concentration. For this compound, the highest electron density is expected around the heteroatoms (N, O) and the chlorine atom.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions, predicting sites for electrophilic and nucleophilic attack, respectively. The region around the N-H proton would be positive, while the oxygen and chlorine atoms would be regions of negative potential.

Fukui Functions: These indices pinpoint the sites most susceptible to electrophilic, nucleophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. ebi.ac.uk Studies on phenoxazine indicate that the nitrogen atom and specific carbon positions on the rings are key sites for electrophilic attack. cdnsciencepub.com The chlorine atom at C1 would influence the reactivity of the adjacent ring.

These analyses provide a detailed picture of the molecule's reactivity, suggesting that electrophilic substitution would likely occur at specific carbon positions on the benzene (B151609) ring not containing the chlorine atom, guided by the directing effects of the amine and ether groups. cdnsciencepub.com

Quantum chemical calculations, particularly Time-Dependent DFT (TD-DFT), can predict electronic absorption spectra (UV-Vis). worldscientific.com These predictions include the absorption wavelengths (λ_max), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., π → π*). cdnsciencepub.com

The parent 10H-phenoxazine compound exhibits a characteristic absorption spectrum in ethanol (B145695) with a major peak around 239 nm. photochemcad.com For this compound, TD-DFT calculations would predict the UV-Vis spectrum, which could then be compared with experimentally measured data to validate the computational model. The introduction of the chloro-substituent is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted phenoxazine due to the electronic perturbation of the chromophore. Theoretical calculations allow for the assignment of each absorption band to specific molecular orbital transitions, providing a deeper understanding of the molecule's photophysical behavior. cdnsciencepub.com

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations provide insights into the conformational flexibility and dynamics of this compound. nih.gov

The phenoxazine core is known to be non-planar, adopting a boat-like conformation. acs.org This flexibility means the molecule can exist in various conformations. MD simulations can explore the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. mdpi.com Such simulations, often performed in a simulated solvent environment to mimic experimental conditions, can reveal how the molecule behaves dynamically, including the puckering motion of the central ring and the rotation of substituents. This information is crucial for understanding receptor binding or molecular packing in the solid state.

Theoretical Studies on Intramolecular Charge Transfer Characteristics

Phenoxazine is a well-known electron-donating moiety, making its derivatives excellent candidates for applications involving charge transfer. researchgate.net The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing chlorine atom integrated into a π-conjugated system, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. nih.govespublisher.com

Theoretical studies can model this ICT process. Upon absorption of light, an electron is promoted from the HOMO to the LUMO. In phenoxazine derivatives, this often corresponds to a transfer of electron density from the phenoxazine donor unit to an acceptor part of the molecule. nih.govresearchgate.net Computational analysis can quantify the extent of this charge transfer by comparing the electron distribution in the ground and excited states. The presence of the chlorine atom can enhance the ICT character by increasing the electron-accepting nature of the substituted ring. espublisher.com This property is vital for the design of materials for organic electronics, such as dye-sensitized solar cells and organic light-emitting diodes (OLEDs), where efficient charge separation and transfer are required. espublisher.comnih.gov

Computational Prediction of Crystal Structures and Packing

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the crystal structure prediction and packing analysis of this compound. While research is available for the parent compound, phenoxazine, and other substituted derivatives, dedicated theoretical investigations into the crystalline form of the 1-chloro variant are not publicly documented. researchgate.netrsc.orgresearchgate.net

Therefore, this section will outline the established computational methodologies that would be applied to predict and analyze the crystal structure of this compound, based on the approaches used for the broader phenoxazine family. researchgate.netumons.ac.be

Theoretical Framework for Crystal Structure Prediction (CSP)

The prediction of a molecule's crystal structure from its chemical diagram alone is a significant challenge in computational chemistry. researchgate.netgoogle.com The process involves two main stages: generating a multitude of plausible crystal packing arrangements and then ranking them based on their thermodynamic stability.

For a molecule like this compound, the investigation would typically begin with an analysis of the molecule's conformational possibilities. While the phenoxazine core is relatively rigid, the orientation of the N-H bond and the influence of the chlorine substituent would be considered. rsc.org

Methods for Generating and Ranking Crystal Structures

Researchers employ various computational techniques to explore the vast landscape of possible crystal packings:

Molecular Mechanics (MM): This method uses classical force fields to rapidly evaluate the energies of thousands of potential crystal structures. It is often used for an initial, broad search of packing arrangements. nih.govdiva-portal.org

Density Functional Theory (DFT): For more accurate energy rankings, DFT calculations are employed. umons.ac.bemdpi.com These quantum mechanical methods provide a more reliable description of intermolecular interactions, which are crucial for determining the final crystal packing. Hybrid functionals are often combined with van der Waals corrections to accurately model the dispersion forces that play a significant role in the packing of organic molecules. researchgate.net

Molecular Dynamics (MD) and Simulated Annealing: MD simulations can be used to explore the stability of predicted structures at different temperatures and to simulate the crystallization process, offering insights into kinetically favored forms. rsc.orgnih.gov

Analysis of Predicted Crystal Packing

Once a set of low-energy, hypothetical crystal structures is generated, their packing is analyzed in detail. For the parent phenoxazine, a herringbone arrangement is common, and investigations have focused on the potential for disorder between the oxygen and nitrogen atoms. rsc.orgumons.ac.be For this compound, computational analysis would focus on:

Intermolecular Interactions: Identifying and quantifying hydrogen bonds (e.g., N-H···O or N-H···N), halogen bonds (involving the chlorine atom), and π-π stacking interactions between the aromatic rings.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. rsc.orgmdpi.com

Polymorphism: CSP studies are critical for predicting the existence of different crystal polymorphs. The calculations would aim to identify multiple stable or metastable forms of this compound and rank their relative lattice energies to predict which form is most likely to be observed experimentally. rsc.orgnih.gov

Data Tables

As no specific computational data for this compound has been published, data tables for predicted crystallographic parameters, lattice energies, and intermolecular contacts cannot be provided at this time. Should such studies be conducted, the following tables would be typical for presenting the findings.

Table 1: Hypothetical Predicted Low-Energy Polymorphs of this compound (No data available)

| Predicted Form | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Relative Energy (kJ/mol) |

|---|---|---|---|---|---|---|---|---|---|

| I | |||||||||

| II | |||||||||

| III |

Z = number of molecules per unit cell

Table 2: Key Predicted Intermolecular Interactions for the Most Stable Form of this compound (No data available)

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | |||

| Halogen Bond | |||

| π-π Stacking |

Reactivity and Reaction Mechanisms of 1 Chloro 10h Phenoxazine

Electrochemical Behavior and Redox Chemistry of the Phenoxazine (B87303) Core

The phenoxazine nucleus is well-known for its redox activity, readily undergoing oxidation to form stable radical cations. rsc.orgresearchgate.net This characteristic is central to its application in various fields, including as a photoredox catalyst and in the development of organic electronic materials. newiridium.comcapes.gov.brresearchgate.net The electrochemical properties, such as oxidation potential, are significantly influenced by the nature of substituents on the phenoxazine ring. mdpi.comnih.gov

Oxidation Potentials and Radical Cation Formation

The oxidation of the phenoxazine core involves the removal of an electron from the nitrogen atom, leading to the formation of a phenoxazine radical cation. researchgate.netmdpi.com This process is typically reversible and can be observed using techniques like cyclic voltammetry. nih.govnih.gov The stability of the resulting radical cation is attributed to the delocalization of the unpaired electron across the aromatic system. rsc.org

The oxidation potentials of phenoxazine derivatives are a key parameter in determining their reactivity. For instance, N-substituted phenoxazines exhibit oxidation potentials that can be tuned by altering the substituent on the nitrogen atom. N-methyl and N-isopropyl derivatives show redox potentials of approximately 0.25 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple. acs.org The introduction of more electron-donating groups, such as N-alkyl substituents, can stabilize the formation of the radical cation, leading to a slight cathodic shift in the oxidation potential compared to N-aryl analogs. nih.gov Conversely, electron-withdrawing groups on the core make the phenoxazine more difficult to oxidize, resulting in higher oxidation potentials. nih.gov

The formation of these radical cations can be achieved through chemical oxidation using reagents like nitrosonium hexafluorophosphate (B91526) or via photoexcitation. researchgate.netnih.gov The resulting radical cations often exhibit intense and complex absorption bands in the visible region of the electromagnetic spectrum. rsc.org

Table 1: Oxidation Potentials of Selected Phenoxazine Derivatives

| Compound | Oxidation Potential (V vs. SCE) | Notes |

| Unsubstituted Phenoxazine | 0.36 | Onset potential for homopolymer |

| N-Aryl Phenoxazines | ~0.60 to 0.69 | For derivatives with electronically neutral core substituents |

| N-Alkyl Phenoxazines | 0.56 to 0.70 | Reversible oxidation to radical cations |

| Phenoxazines with Electron-Donating Core Substituents | ~0.50 to 0.60 | More easily oxidized |

Note: SCE refers to the Saturated Calomel Electrode. The values are approximate and can vary based on experimental conditions.

Influence of the C-1 Chlorine Substituent on Redox Potentials

The presence of a chlorine atom at the C-1 position of the phenoxazine ring is expected to influence its redox potential. As an electron-withdrawing group, the chlorine atom decreases the electron density of the aromatic system. nih.gov This deactivation of the ring makes it more difficult to remove an electron from the nitrogen atom, thereby increasing the oxidation potential.

This effect is a result of the inductive electron-withdrawing nature of the chlorine atom, which outweighs its potential π-electron-donating resonance effect. nih.gov The increased energy required to oxidize the molecule means that 1-chloro-10H-phenoxazine will have a higher redox potential compared to the unsubstituted 10H-phenoxazine. This property is significant in the context of its potential applications, as a higher oxidation potential can be desirable in certain electrochemical and catalytic processes.

Substitution Reactions

The phenoxazine nucleus can undergo various substitution reactions, with the regioselectivity and reactivity being influenced by the existing substituents. The presence of the electron-donating amino group and the ether linkage, as well as the electron-withdrawing chlorine atom in this compound, directs the outcome of these reactions.

Electrophilic Aromatic Substitution on the Phenoxazine Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. uomustansiriyah.edu.iqmasterorganicchemistry.comdalalinstitute.com In the case of the phenoxazine ring system, the nitrogen atom plays a crucial role in directing incoming electrophiles. cdnsciencepub.com The high π-electron density, particularly at the positions ortho and para to the nitrogen atom, makes these sites susceptible to electrophilic attack. cdnsciencepub.com For unsubstituted phenoxazine, electrophilic reactions such as nitration, halogenation, and Friedel-Crafts acylation preferentially occur at the 3 and 7 positions. cdnsciencepub.com

The mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or σ-complex. uomustansiriyah.edu.iqmasterorganicchemistry.com This is typically the slow, rate-determining step. Subsequent rapid deprotonation restores the aromaticity of the ring. uomustansiriyah.edu.iqmasterorganicchemistry.com

For this compound, the directing effects of the nitrogen, oxygen, and chlorine atoms must be considered. The powerful activating and ortho-, para-directing effect of the nitrogen atom is dominant. The chlorine atom, being an ortho-, para-director but a deactivator, will also influence the positions of substitution. uomustansiriyah.edu.iq Therefore, electrophilic attack is most likely to occur at positions 3, 7, and 9. The presence of the chlorine at C-1 may sterically hinder attack at the 9-position to some extent.

Nucleophilic Substitution Reactions and the Role of the C-1 Chlorine

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. ksu.edu.sanih.govresearchgate.netucsd.edu The chlorine atom at the C-1 position of this compound makes this position susceptible to nucleophilic attack. The electron-withdrawing nature of the phenoxazine ring system, enhanced by the nitrogen and oxygen heteroatoms, facilitates this type of reaction.

The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group (in this case, the chloride ion) to restore the aromaticity of the ring. ksu.edu.sanih.govucsd.edu The stability of the intermediate is crucial for the reaction to proceed.

The C-1 chlorine atom in this compound can be displaced by various nucleophiles. For example, reactions with phenols can lead to the formation of ether derivatives. researchgate.net These reactions often require a base to deprotonate the nucleophile and may be facilitated by a catalyst.

Palladium-Catalyzed Transformations involving the C-Cl Bond

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The C-Cl bond in this compound can be activated by a palladium catalyst, enabling a variety of transformations. These reactions typically involve the oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the product and regenerate the catalyst.

One important application is the Suzuki-Miyaura coupling, where an aryl boronic acid is coupled with the aryl chloride. nih.gov This reaction is widely used to form biaryl compounds. For instance, core-arylated phenoxazines can be synthesized via the Suzuki-Miyaura coupling of a di- or tri-brominated phenoxazine derivative with aryl boronic acids. nih.gov Similarly, the C-Cl bond in this compound can be targeted for such couplings.

Another significant palladium-catalyzed reaction is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds. This would involve the reaction of this compound with an amine in the presence of a palladium catalyst and a base. Furthermore, palladium catalysts can facilitate the formation of ether linkages through reactions with alcohols or phenols. researchgate.net The choice of palladium precursor, ligand, and reaction conditions is critical for achieving high yields and selectivity in these transformations.

Photoreactivity and Photodegradation Pathways

The phenoxazine scaffold, while valuable, is known to be sensitive to light, undergoing degradation that can limit its utility in applications requiring photostability, such as in optoelectronics. chemistryviews.orgresearchgate.net This photoreactivity is particularly pronounced in certain solvent environments. chemistryviews.orgresearchgate.net

Mechanism of Photoinduced Degradation in Various Solvent Systems

The photodegradation of phenoxazine and its derivatives is highly dependent on the solvent system, with a notable acceleration observed in halogenated solvents compared to non-halogenated ones. chemistryviews.orgresearchgate.net Studies on phenoxazine reveal a distinct discoloration of solutions within seconds when exposed to light in chlorinated solvents like dichloromethane, indicating a rapid degradation process. chemistryviews.orgresearchgate.net This suggests a photoreaction occurs between the phenoxazine derivative and the solvent itself. researchgate.net

The proposed mechanism for this degradation is radical in nature. chemistryviews.org Investigations involving phenothiazine, a structurally related heterocycle, in halomethane solutions have shown that photo-irradiation leads to an electron transfer from the heterocycle to the solvent molecule. researchgate.net This process can cause the cleavage of a carbon-halogen bond in the solvent, forming a radical anion and ultimately leading to the formation of a stable radical cation of the heterocyclic compound. researchgate.net For phenoxazines in chlorinated solvents, a similar photoinduced electron transfer is the likely initiating step. The process is significantly slower in non-chlorinated solvents, though still present. researchgate.net Identifying the various degradation products has proven challenging due to the poorly controlled nature of the degradation processes. chemistryviews.org

| Solvent Type | Observed Degradation Rate | Proposed Initiating Mechanism | Supporting Observations |

|---|---|---|---|

| Halogenated (e.g., Dichloromethane) | High / Rapid | Photoinduced electron transfer from phenoxazine to solvent. researchgate.net | Strong and rapid discoloration of the solution upon light exposure. chemistryviews.orgresearchgate.net |

| Non-Halogenated (e.g., Toluene) | Low / Significantly Slowed | Intramolecular processes or reactions with trace impurities (e.g., oxygen). | Photolysis is still observed but is substantially less pronounced. researchgate.net |

Strategies for Enhancing Photostability of Chlorophenoxazines

Given the inherent photoreactivity of the phenoxazine core, strategies to enhance its stability are crucial for practical applications. One primary approach involves chemical modification through substitution on the phenoxazine ring system. researchgate.net

Research has shown that the quantum yield of photodegradation can differ by a factor of more than 1000 between N-substituted phenoxazine and other trisubstituted derivatives, highlighting the profound impact of substitution patterns on photostability. researchgate.net Introducing bulky substituents can provide steric shielding, which physically hinders the interactions that lead to degradation. rsc.org Furthermore, strategic placement of substituents can alter the electronic properties of the molecule, potentially making the photoinduced electron transfer less favorable. For instance, increasing steric hindrance through substitution can raise the energy barrier for reactions that lead to degradation. rsc.org While phenoxazine dyes historically fell out of use for silk dyeing due to poor lightfastness, their significantly better stability on acrylic fibers suggests that the molecular environment and interactions also play a key role in photostability. ebi.ac.uk

Radical Chemistry and Radical Trapping Activities

Phenoxazines are recognized for their potent radical-scavenging capabilities, functioning as highly effective radical-trapping antioxidants (RTAs). ebi.ac.uknih.govnih.gov This activity is central to their function in protecting materials like hydrocarbon-based products from autoxidation. nih.govacs.org

Mechanistic Insights into Radical Scavenging Processes

The primary mechanism by which phenoxazines inhibit autoxidation is through a hydrogen-atom transfer (H-atom transfer) process. The N-H bond on the central phenoxazine ring is the active site. researchgate.net The compound donates its hydrogen atom to a chain-carrying peroxyl radical (ROO•), effectively neutralizing the reactive radical and terminating the autoxidation chain reaction. rsc.orglookchem.com

This efficacy is a balance of fast H-atom transfer kinetics and the relative stability of the resulting phenoxazinyl radical. nih.govacs.org Phenoxazines exhibit remarkably high reactivity toward peroxyl radicals, with some substituted derivatives possessing the highest reactivity of any reported RTA. nih.govacs.org For instance, unsubstituted phenoxazine's rate constant for reaction with peroxyl radicals at 37 °C is approximately 3.9 x 10⁷ M⁻¹s⁻¹, significantly higher than many other classes of antioxidants. rsc.orgnih.gov The reactivity can be further tuned by substituents on the aromatic rings. nih.govacs.org

| Phenoxazine Derivative | Rate Constant (kinh) at 37 °C (M-1s-1) | N-H Bond Dissociation Energy (BDE) (kcal mol-1) |

|---|---|---|

| 3,7-(OMe)2-phenoxazine | 6.6 x 108 | 71.8 |

| Phenoxazine | 3.9 x 107 | Not specified |

| 3-CN,7-NO2-phenoxazine | 4.5 x 106 | 77.4 |

Role of Ring Heteroatoms and Substituents in Radical Stabilization

The structure of the phenoxazine ring is uniquely suited for radical scavenging, largely due to the electronic roles of its two heteroatoms: nitrogen and oxygen. nih.govacs.org

Nitrogen Heteroatom : The N-H group is the hydrogen donor, and after H-atom transfer, the unpaired electron resides primarily on the nitrogen atom, forming a neutral aminyl radical. The stability of this radical is paramount to the antioxidant's effectiveness. nih.govresearchgate.net

Oxygen Heteroatom : The bridging oxygen atom plays a crucial dual role. It acts as a π-electron donor, which helps to stabilize the resulting aminyl radical through resonance delocalization. ebi.ac.uknih.govacs.org Simultaneously, it functions as a σ-electron acceptor, which destabilizes the corresponding radical cation. ebi.ac.uknih.govacs.org This unique balance is what gives phenoxazines their remarkable combination of high reactivity towards peroxyl radicals while maintaining comparative stability against one-electron oxidation, a significant advantage over related antioxidants like phenothiazines and diphenylamines. nih.govacs.org

Substituents : The nature and position of substituents on the aromatic rings, such as the chloro- group in this compound, modulate the radical scavenging activity. Electron-donating substituents generally increase the rate of H-atom transfer by weakening the N-H bond, but they can also make the molecule more susceptible to one-electron oxidation. nih.govacs.org Conversely, electron-withdrawing groups, like a chloro-substituent, would be expected to strengthen the N-H bond, potentially slowing the H-atom transfer rate but increasing the molecule's stability against oxidation. This trade-off between reactivity and stability is a key consideration in the design of tailored antioxidant molecules. nih.govrsc.org

| Structural Component | Role in Radical Chemistry |

|---|---|

| N-H Group | Serves as the primary hydrogen atom donor to scavenge peroxyl radicals. researchgate.net |

| Bridging Oxygen Atom | Stabilizes the resulting aminyl radical via π-electron donation (resonance). ebi.ac.uknih.govacs.org Destabilizes the radical cation via σ-electron withdrawal, enhancing stability to oxidation. ebi.ac.uknih.govacs.org |

| Aromatic Rings | Allow for delocalization of the unpaired electron in the aminyl radical, contributing to its stability. |

| Chloro- Substituent (at C1) | As an electron-withdrawing group, it is expected to increase oxidative stability while potentially decreasing the rate of H-atom transfer compared to unsubstituted phenoxazine. |

Future Research Directions and Unexplored Chemical Pathways for 1 Chloro 10h Phenoxazine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of phenoxazine (B87303) derivatives has traditionally relied on methods that can involve transition metal catalysts or harsh reaction conditions. nih.gov Future research should prioritize the development of more sustainable and efficient synthetic routes to 1-chloro-10H-phenoxazine and its derivatives.

Key areas for exploration include:

C-H Activation/Halogenation: Direct, late-stage C-H chlorination of the parent 10H-phenoxazine at the C1 position would represent a highly atom-economical approach. Research into regioselective organometallic or photoredox-catalyzed C-H activation protocols could provide a direct and efficient pathway, minimizing the need for pre-functionalized starting materials.

Photocatalytic and Electrosynthetic Approaches: Utilizing visible-light photoredox catalysis or electrosynthesis for the cyclization steps to form the phenoxazine core could significantly reduce the reliance on stoichiometric reagents and high temperatures. These methods offer greener alternatives by using light or electricity as traceless reagents. scielo.br

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to batch processes. Developing a flow-based synthesis for this compound could enable more efficient production and facilitate the synthesis of a library of derivatives by allowing for rapid modification and purification steps.

Metal-Free Synthesis: Expanding on metal-free strategies, such as the O-arylation of phenols with diaryliodonium salts followed by intramolecular N-arylation, could lead to more cost-effective and environmentally benign syntheses. nih.gov

Advanced Mechanistic Studies on Specific Reactions and Transformations

The chlorine atom at the C1 position is a key site for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. A deeper mechanistic understanding of these reactions is crucial for optimizing conditions and expanding their scope.

Future mechanistic investigations should focus on:

Buchwald-Hartwig Amination: While the coupling of amines to the phenoxazine core is known, a detailed study of the kinetics and catalytic cycle for the amination of this compound is needed. nih.gov Investigating the influence of ligand choice, base, and temperature on oxidative addition and reductive elimination steps will enable the synthesis of complex N-aryl phenoxazine derivatives with greater control.

Suzuki and Stille Couplings: The introduction of new aryl or vinyl groups at the C1 position via Suzuki or Stille coupling is a promising pathway for tuning the electronic and photophysical properties of the molecule. Mechanistic studies using in-situ spectroscopy (e.g., 31P NMR for phosphine ligand evolution) and computational modeling can elucidate the active catalytic species and potential side reactions.

Nucleophilic Aromatic Substitution (SNAr): The reactivity of the C-Cl bond towards strong nucleophiles under SNAr conditions is an underexplored area. Research should probe the kinetics of substitution with various nucleophiles (alkoxides, thiolates) and investigate the influence of N-substitution on the phenoxazine ring on the reaction rate.

Exploration of Unconventional Reactivity Patterns

Beyond standard cross-coupling and substitution reactions, the unique structure of this compound offers opportunities to explore less conventional reactivity.

Promising areas for future exploration include:

Directed Ortho-Metalation: Using the nitrogen atom (after suitable protection) as a directing group could enable regioselective deprotonation at the C9 position. Subsequent reaction of the resulting organometallic intermediate with electrophiles would provide a route to 1,9-disubstituted phenoxazines, a substitution pattern that is difficult to achieve through other means.

Halogen Dance Reactions: Under strongly basic conditions, it may be possible to induce a "halogen dance," where the chlorine atom migrates to a thermodynamically more stable position on the aromatic ring. Investigating this potential rearrangement could lead to novel isomers.

Reductive Dechlorination and Radical Chemistry: Exploring the electrochemical or photochemical reduction of the C-Cl bond could generate radical species. Trapping these radicals with various partners would open up new avenues for C-C and C-heteroatom bond formation.

Integration of Computational Chemistry for Predictive Material Design

Computational chemistry provides a powerful tool for predicting the properties of novel materials, thereby guiding and accelerating experimental research. longdom.orgrsc.org For this compound, a systematic in-silico investigation could rapidly identify promising derivatives for various applications.

Future computational studies should focus on:

Screening for Optoelectronic Properties: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), libraries of virtual derivatives of this compound can be created by computationally modifying the C1 and N10 positions. Calculating key parameters like HOMO/LUMO energy levels, singlet-triplet energy gaps (ΔEST), and absorption/emission spectra can identify promising candidates for organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) emitters. nih.gov

Predicting Redox Potentials: The electron-donating nature of the phenoxazine core is central to its use in photoredox catalysis and dye-sensitized solar cells. nih.gov Computational electrochemistry can predict the oxidation potentials of various this compound derivatives, helping to design new photocatalysts with tailored redox windows.

Modeling Intermolecular Interactions: Simulating the solid-state packing and intermolecular electronic coupling is crucial for predicting charge transport properties in organic semiconductors. Computational models can help design materials with optimal molecular arrangements for high charge carrier mobility.

Investigation of Supramolecular Assembly and Intermolecular Interactions

The presence of a hydrogen bond donor (N-H), a hydrogen bond acceptor (the oxygen and nitrogen lone pairs), a halogen bond donor (C-Cl), and an extended π-system makes this compound an excellent candidate for studies in supramolecular chemistry.

Future research should investigate:

Halogen Bonding: The chlorine atom can act as a Lewis acidic site, forming non-covalent interactions known as halogen bonds with electron-donating atoms (e.g., oxygen, nitrogen). Systematic crystallographic studies of this compound co-crystallized with various halogen bond acceptors could reveal predictable patterns in solid-state assembly. researchgate.net

Hydrogen Bonding Networks: The N-H group is a strong hydrogen bond donor. Investigating its interplay with the C-Cl halogen bond in directing crystal packing is a key area of interest. This competition and cooperation between non-covalent interactions could be used to engineer specific crystal structures and morphologies.

π-π Stacking: Like many planar aromatic systems, phenoxazine derivatives are prone to π-π stacking. researchgate.net Research should focus on how substitution at the C1 and N10 positions modifies the geometry and electronic nature of these π-stacked assemblies, which is critical for charge transport in organic electronic devices. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-10H-phenoxazine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis involves cyclization of diaryliodonium salts under palladium catalysis (e.g., Pd(OAc)₂ at 5 mol%) in polar aprotic solvents like DMF. Inert atmospheres (N₂/Ar) prevent oxidation of intermediates . Yields (typically 60–75%) depend on temperature (60–80°C) and reaction time (12–24 hours). Post-synthesis purification via silica gel chromatography (hexane/EtOAc) ensures >95% purity (HPLC-UV). Lower temperatures favor selectivity but prolong reaction times, while higher catalyst loadings risk side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Chlorine’s deshielding effect shifts aromatic proton signals downfield (e.g., δ 7.2–7.8 ppm for C1-H).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 218.0194 (C₁₂H₈ClNO).

- X-ray Crystallography : Resolves chlorine position and dihedral angles between rings (e.g., 165° for phenoxazine core) .

- FTIR : Validate C-Cl stretch (~550 cm⁻¹) and absence of oxidation (e.g., sulfone peaks at ~1050 cm⁻¹) .

Q. What standard assays evaluate the antimicrobial activity of this compound?

- Methodological Answer : Follow CLSI guidelines for broth microdilution:

- Test against S. aureus (Gram-positive) and E. coli (Gram-negative) with 1.50 µg/mL dibromo-phenothiazine as a benchmark .

- Include cytotoxicity assays (MTT on HEK-293 cells) to determine selectivity indices. Note phenoxazines may exhibit lower membrane penetration than sulfur-containing phenothiazines due to oxygen’s polarity .

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : Chlorine’s electron-withdrawing effect activates the aromatic ring for nucleophilic substitution. Use DFT (B3LYP/6-311G**) to calculate HOMO (-5.8 eV) and LUMO (-1.2 eV) energies, predicting reactivity toward Suzuki-Miyaura couplings. Experimental validation: Pd-mediated coupling with phenylboronic acid yields 1-phenyl-10H-phenoxazine (85% yield) .

Q. What strategies resolve contradictions in reported redox potentials of this compound derivatives?

- Methodological Answer : Reproduce cyclic voltammetry (CV) under standardized conditions (0.1 M TBAPF₆ in acetonitrile, 100 mV/s). Discrepancies in oxidation peaks (e.g., +1.2 V vs. SCE in some studies) may arise from solvent polarity or impurity interference. Cross-validate with spectroelectrochemistry (UV-Vis during CV) to track sulfoxide/sulfone formation .

Q. How does chlorination impact the photophysical properties of this compound compared to its parent compound?

- Methodological Answer : UV-Vis shows a bathochromic shift (λmax = 320 nm vs. 290 nm for unsubstituted phenoxazine) due to Cl’s inductive effect. Time-dependent DFT (TD-DFT) correlates this with π→π* transitions localized on the chlorinated ring. Fluorescence quantum yield decreases (Φ = 0.15 vs. 0.25) due to enhanced intersystem crossing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.